An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyldimethylsilane
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyldimethylsilane ((C₂H₅)(CH₃)₂SiH), a versatile organosilicon compound, has emerged as a reagent of significant interest in modern organic synthesis and materials science. Its unique combination of a reactive silicon-hydride bond and steric and electronic properties imparted by the ethyl and methyl substituents makes it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of ethyldimethylsilane, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work. The guide delves into its physicochemical characteristics, spectroscopic signature, and reactivity profile, including its role as a reducing agent and in hydrosilylation reactions. Detailed experimental protocols and safety considerations are also presented to ensure its safe and effective application in the laboratory.
Introduction
Organosilanes have carved a significant niche in synthetic chemistry, offering a diverse array of reagents for bond formation and functional group manipulation. Among these, ethyldimethylsilane stands out for its balanced reactivity and ease of handling. It serves as a valuable alternative to other reducing agents and is a key component in various catalytic processes.[1] Its utility spans from being a mild reducing agent for carbonyls to a crucial promoter in palladium-catalyzed cycloisomerization reactions.[2] This guide aims to provide a deep dive into the fundamental chemical properties and reactivity of ethyldimethylsilane, offering insights into its mechanistic behavior and practical applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of ethyldimethylsilane is paramount for its proper handling, characterization, and use in quantitative studies.
Physicochemical Properties
Ethyldimethylsilane is a colorless, volatile, and flammable liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 758-21-4 | [3] |
| Molecular Formula | C₄H₁₂Si | [4] |
| Molecular Weight | 88.22 g/mol | [4] |
| Boiling Point | 44-46 °C | [5] |
| Density | 0.668 g/mL at 25 °C | [4] |
| Flash Point | < -34 °C | [6] |
| Refractive Index (n²⁰/D) | 1.378 | [5] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of ethyldimethylsilane.
The proton NMR spectrum of ethyldimethylsilane provides a clear signature of its structure. The chemical shifts and multiplicities of the protons are influenced by the electronegativity of the silicon atom and spin-spin coupling.
-
Si-H Proton: A characteristic multiplet is observed for the hydride proton directly attached to the silicon.
-
Ethyl Group Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group appear as a quartet and a triplet, respectively, due to coupling with each other.
-
Si-CH₃ Protons: The protons of the two methyl groups attached to the silicon atom typically appear as a doublet due to coupling with the Si-H proton.
The IR spectrum of ethyldimethylsilane is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.[7]
-
Si-H Stretch: A strong and sharp absorption band is typically observed in the region of 2100-2200 cm⁻¹, which is characteristic of the Si-H stretching vibration.
-
C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the ethyl and methyl groups are found in the 2850-3000 cm⁻¹ region.
-
Si-C Bending: Vibrations associated with the Si-C bonds also give rise to characteristic peaks in the fingerprint region of the spectrum.
Mass spectrometry of ethyldimethylsilane reveals a fragmentation pattern that is consistent with its structure. The molecular ion peak (M⁺) may be observed, although it can be weak.[8][9] Common fragmentation pathways include the loss of alkyl groups (methyl or ethyl) and a hydrogen atom, leading to the formation of characteristic fragment ions.[8][9]
Reactivity and Synthetic Applications
The reactivity of ethyldimethylsilane is dominated by the Si-H bond, which can participate in a variety of transformations, most notably reductions and hydrosilylations.
Reductions
Ethyldimethylsilane is a mild and selective reducing agent for a range of functional groups, particularly carbonyl compounds.[6] The driving force for these reactions is the formation of a strong Si-O bond.
Ethyldimethylsilane can reduce aldehydes and ketones to the corresponding primary and secondary alcohols.[6] This reduction is often catalyzed by Lewis acids or proceeds under thermal conditions. The general mechanism involves the nucleophilic attack of the hydride from the silane onto the electrophilic carbonyl carbon.
Experimental Protocol: Reduction of Acetophenone to 1-Phenylethanol
This protocol describes a representative procedure for the reduction of a ketone using ethyldimethylsilane.
Materials:
-
Acetophenone
-
Ethyldimethylsilane
-
Anhydrous dichloromethane (DCM) as solvent
-
Lewis acid catalyst (e.g., a solution of triflic acid in DCM, handle with extreme care)[10][11]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyldimethylsilane (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Carefully add the Lewis acid catalyst (e.g., 0.1 mol% triflic acid solution) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. Ethyldimethylsilane is a common reagent in these reactions, which are typically catalyzed by transition metal complexes, most notably platinum or rhodium catalysts.[4] This reaction is a powerful tool for the synthesis of organosilicon compounds.
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkylsilane.
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol provides a general procedure for the hydrosilylation of an alkene with ethyldimethylsilane.
Materials:
-
1-Octene
-
Ethyldimethylsilane
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol) and anhydrous toluene (5 mL).
-
Add ethyldimethylsilane (1.1 mmol, 1.1 equivalents) to the solution.
-
Add a catalytic amount of Karstedt's catalyst (e.g., 0.01 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or NMR spectroscopy.
-
Upon completion, the product, 1-(ethyldimethylsilyl)octane, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation if necessary.
Palladium-Catalyzed Cycloisomerization
Ethyldimethylsilane has been shown to act as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes.[2] In these reactions, the silane is believed to play a role in the formation of a palladium hydride species, which is a key intermediate in the catalytic cycle.
Reactivity with Nucleophiles and Electrophiles
-
Nucleophiles: The silicon atom in ethyldimethylsilane is electrophilic and can be attacked by strong nucleophiles. For instance, organolithium reagents can react with silanes, potentially leading to deprotonation or substitution reactions, depending on the specific reagents and conditions.[12][13]
-
Electrophiles: The Si-H bond can react with strong electrophiles. For example, strong acids like triflic acid can protonate the hydride, leading to the evolution of hydrogen gas and the formation of a silyl triflate.[11][14]
Synthesis of Ethyldimethylsilane
Ethyldimethylsilane can be synthesized through several routes. A common laboratory-scale preparation involves the reduction of a corresponding chlorosilane.
Synthesis from Dimethylethylchlorosilane
A straightforward method for the synthesis of ethyldimethylsilane is the reduction of dimethylethylchlorosilane with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[15]
Experimental Protocol: Synthesis of Ethyldimethylsilane
Materials:
-
Dimethylethylchlorosilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Standard apparatus for inert atmosphere distillation
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (a slight excess) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of dimethylethylchlorosilane in anhydrous diethyl ether from the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period to ensure complete reaction.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then aqueous base.
-
Filter the resulting salts and wash them with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Isolate the ethyldimethylsilane by fractional distillation.
Stability and Handling
Ethyldimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][16][17][18][19] It is sensitive to moisture and strong oxidizing agents.
Thermal Stability
Conclusion
Ethyldimethylsilane is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile that is advantageous for a range of chemical transformations. Its utility as a mild reducing agent and in hydrosilylation reactions, coupled with its role in transition metal catalysis, underscores its importance in the modern synthetic chemist's toolkit. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in research and development.
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Visualizations
Caption: Catalytic cycle of the Chalk-Harrod mechanism for hydrosilylation.
Caption: General workflow for the reduction of a ketone using ethyldimethylsilane.
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